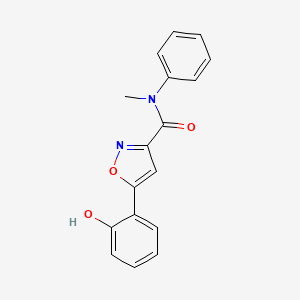
2-(anilinomethylene)-1H-indene-1,3(2H)-dione
描述
2-(anilinomethylene)-1H-indene-1,3(2H)-dione, also known as AIMD, is an organic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. AIMD is a yellow crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.
科学研究应用
2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In materials science, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of functional materials such as fluorescent dyes and liquid crystals. In organic electronics, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been utilized as a hole-transporting material in organic light-emitting diodes.
作用机制
The mechanism of action of 2-(anilinomethylene)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the interaction of 2-(anilinomethylene)-1H-indene-1,3(2H)-dione with cellular targets such as enzymes and receptors. In cancer cells, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In viral infections, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been shown to inhibit viral replication by targeting viral enzymes such as reverse transcriptase and protease. In bacteria, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects, depending on the target cells and organisms. In cancer cells, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral infections, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been shown to inhibit viral replication and reduce the viral load, leading to the suppression of viral infections. In bacteria, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione has been shown to disrupt bacterial cell membranes and inhibit bacterial growth, leading to the suppression of bacterial infections.
实验室实验的优点和局限性
2-(anilinomethylene)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential applications in various fields. However, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione also has some limitations, including its low yield in some synthesis methods, its potential toxicity to cells and organisms, and its limited availability in some regions.
未来方向
There are several future directions for the research on 2-(anilinomethylene)-1H-indene-1,3(2H)-dione, including the development of more efficient synthesis methods, the investigation of the structure-activity relationship of 2-(anilinomethylene)-1H-indene-1,3(2H)-dione and its derivatives, the exploration of the potential applications of 2-(anilinomethylene)-1H-indene-1,3(2H)-dione in other fields such as energy storage and catalysis, and the evaluation of the safety and efficacy of 2-(anilinomethylene)-1H-indene-1,3(2H)-dione in clinical trials. Overall, 2-(anilinomethylene)-1H-indene-1,3(2H)-dione is a promising compound that has the potential to contribute to various scientific fields and benefit human health and well-being.
属性
IUPAC Name |
3-hydroxy-2-(phenyliminomethyl)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-12-8-4-5-9-13(12)16(19)14(15)10-17-11-6-2-1-3-7-11/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFPANWURAKUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191700 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38337-19-8 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038337198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B3718976.png)
![5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B3718987.png)
![3-allyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B3718993.png)
![N~1~-(2-bromophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719013.png)


![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B3719031.png)
![4-(4-methoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B3719037.png)

![5-(1,3-benzodioxol-5-yl)-3-ethyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3719039.png)
![2-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B3719044.png)

![2-[(2-phenoxyethyl)thio]-4(1H)-quinazolinone](/img/structure/B3719058.png)
![3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3719062.png)